5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine
Description
5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine is a substituted 1,2,4-triazole derivative featuring a cyclohexylmethyl group at the 5-position and an amine group at the 3-position of the triazole ring.
Properties
IUPAC Name |
5-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXUBNJMWBFGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=NC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254396 | |
| Record name | 3-(Cyclohexylmethyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502685-54-3 | |
| Record name | 3-(Cyclohexylmethyl)-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502685-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyclohexylmethyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine typically involves the reaction of cyclohexylmethylamine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study protein interactions and functions.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs of 5-cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine, highlighting substituent differences and physicochemical properties:
Structural and Functional Insights
Cyclohexylmethyl vs. Cyclopropyl (CAS 57235-50-4):
The cyclohexylmethyl group in the target compound introduces significant steric bulk compared to the cyclopropyl analog. This difference likely impacts binding affinity in biological targets; for example, cyclohexylmethyl may enhance selectivity for hydrophobic binding pockets, while cyclopropyl could favor targets requiring smaller substituents .Aromatic Substitution (CAS 4922-98-9):
The phenyl-substituted analog (5-phenyl-1H-1,2,4-triazol-3-amine) exhibits distinct electronic properties due to its aromatic ring. The π-electron system may facilitate interactions with aromatic residues in enzymes or receptors, a feature absent in the aliphatic cyclohexylmethyl derivative .Tert-butyl Substituent (CAS 202403-45-0):
The tert-butyl group in 5-tert-butyl-4H-1,2,4-triazol-3-amine provides a balance between lipophilicity and steric demand. Compared to cyclohexylmethyl, tert-butyl is less conformationally flexible, which may reduce entropic penalties during molecular recognition .Sulfur-Containing Analog (Compound 1 in ): The benzylsulfanyl group introduces a sulfur atom, which can participate in hydrogen bonding or coordinate with metal ions. This contrasts with the purely hydrocarbon-based cyclohexylmethyl group, suggesting divergent reactivity and solubility profiles .
Biological Activity
5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine is a nitrogen-containing heterocyclic compound with significant potential in biological applications. Its unique structure, characterized by a triazole ring and a cyclohexylmethyl substituent, suggests diverse biological activities, particularly in the fields of pharmacology and biochemistry.
- Molecular Formula : C₉H₁₆N₄
- Molecular Weight : 180.25 g/mol
- Structure : The compound features a triazole ring which is known for its ability to participate in various chemical reactions, including nucleophilic substitutions due to the presence of nitrogen atoms.
Biological Activities
Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities:
The biological activity of 5-cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the context of its application .
Comparative Analysis
To better understand the unique properties of 5-cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Amino-1H-[1,2,4]triazole | Amino group at position 5 | Known for its role in energetic materials |
| 5-Methyl-1H-[1,2,4]triazole | Methyl group at position 5 | Exhibits antifungal activity |
| 3-Amino-1H-[1,2,4]triazole | Amino group at position 3 | Involved in various medicinal chemistry studies |
The cyclohexylmethyl substitution enhances lipophilicity and may alter pharmacokinetic properties compared to other triazoles.
Case Studies and Research Findings
Recent studies have highlighted the importance of exploring new triazole derivatives for their therapeutic potential:
- In Vitro Studies : Research on related triazole compounds has demonstrated significant anti-inflammatory effects by inhibiting COX enzymes. For instance, certain derivatives showed IC50 values indicating strong selectivity towards COX-2 over COX-1 .
- Mechanistic Insights : Computational docking studies suggest that triazole derivatives can effectively bind to target proteins involved in inflammatory pathways. These findings emphasize the need for further exploration of 5-cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine in similar contexts .
Q & A
Q. What are the standard synthetic routes for 5-Cyclohexylmethyl-1H-[1,2,4]triazol-3-ylamine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves cyclization of thiourea derivatives followed by alkylation. A validated approach includes:
Thiourea Formation : React cyclohexylmethylamine with thiocyanate under acidic conditions to form the thiourea intermediate .
Cyclization : Use hydrochloric acid or acetic acid as a catalyst to cyclize the intermediate into the triazole core .
Purification : Recrystallization from ethanol/water mixtures (1:2 v/v) or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) improves purity (>95%) .
Key Optimization : Adjust reaction time (6–8 hours) and temperature (80–90°C) to minimize by-products like unreacted thiourea .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer: A multi-technique approach is recommended:
- X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement. For example, SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .
- NMR Spectroscopy : Assign peaks via - and -NMR in DMSO-d6. The cyclohexylmethyl group shows characteristic multiplet signals at δ 1.2–1.8 ppm (protons) and δ 25–35 ppm (carbons) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks [M+H] at m/z 222.3 .
Q. How do solubility and stability profiles impact experimental design?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or ethanol (10 mg/mL). Pre-saturate solvents to avoid precipitation in biological assays .
- Stability : Store at −20°C under argon. Degradation occurs at >40°C (TGA 5% mass loss at 150°C) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?
Methodological Answer: Use iterative refinement in SHELXL:
Apply restraints to cyclohexylmethyl torsional angles to reduce overfitting .
Validate thermal parameters using the R and wR residuals. A R < 5% indicates reliable data .
Cross-check with DFT-calculated bond lengths (e.g., B3LYP/6-31G* level) to identify outliers .
Q. What strategies are effective for designing bioactivity studies targeting triazole derivatives?
Methodological Answer:
- In Vitro Assays : Screen for COX-2 inhibition using a fluorometric kit (IC determination). Reference compounds like 5-aryl-1,2,4-triazoles show IC values of 0.1–10 µM .
- Mechanistic Studies : Use spontaneously hypertensive rat (SHR) models to evaluate antihypertensive activity. Monitor systolic blood pressure changes over 24 hours post-administration .
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
Methodological Answer:
- Functional Group Variation : Replace the cyclohexyl group with adamantyl or fluorophenyl moieties to assess steric/electronic effects on bioactivity .
- Data Analysis : Use multivariate regression to correlate logP values (calculated via ChemAxon) with IC data. A representative SAR table:
| Substituent | logP | IC (µM) | Source |
|---|---|---|---|
| Cyclohexylmethyl | 2.1 | 3.5 | |
| Adamantyl | 3.0 | 0.8 | |
| 3-Fluorophenyl | 1.8 | 12.4 |
Q. What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The triazole ring forms hydrogen bonds with Arg120, while the cyclohexyl group occupies a hydrophobic pocket .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
